molecular formula C9H4F7IO B2367530 1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol CAS No. 1358953-45-3

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol

Cat. No. B2367530
CAS RN: 1358953-45-3
M. Wt: 388.023
InChI Key: GNRXCWWQPLTROU-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol, commonly abbreviated as HFIP, is an organic compound with the formula (CF3)2CHOH . It is a colorless, volatile liquid with a pungent odor . This fluoroalcohol finds use as a solvent in organic chemistry .


Synthesis Analysis

Hexafluoro-propan-2-ol is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The reaction can be represented as (CF3)2CO + H2 → (CF3)2CHOH .


Molecular Structure Analysis

The chemical formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF3CH(OH)CF3 . Its molar mass is 168.04 g/mol .


Chemical Reactions Analysis

As a solvent, hexafluoro-2-propanol is polar and exhibits strong hydrogen bonding properties . It enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones . It is also used as the solvent for Lewis-acid catalyzed ring opening of epoxides .


Physical And Chemical Properties Analysis

Hexafluoro-2-propanol is transparent to UV light with high density, low viscosity, and low refractive index . It has a boiling point of 58 °C and a melting point of -4 °C . It is miscible in water .

Scientific Research Applications

Solution-Phase Peptide Chemistry Solvent

This compound is used as a solution-phase peptide chemistry solvent . It’s used in the synthesis of peptides, which are short chains of amino acids. The high ionizing power and polarity of this solvent make it ideal for this application .

Facilitator of Friedel–Crafts-Type Reactions

The compound facilitates Friedel–Crafts-type reactions . These are a class of reactions in organic chemistry that involve electrophilic aromatic substitution. The high ionizing power of this solvent allows it to facilitate these reactions even in the absence of a Lewis acid catalyst .

Enhancer of Rhodium (I)-Catalyzed [4+2] and [5+2] Cycloadditions

The compound enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . These are important reactions in the synthesis of complex organic molecules .

Catalyst for Epoxidation Reactions

1,1,1,3,3,3-Hexafluoro-2-propanol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms .

Preparation of Hexafluoroalcohol-Functionalized Methacrylate Polymers

This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . These materials are used in the fabrication of micro- and nano-scale devices .

Solvent for Cu (0)-Mediated Single Electron Transfer-Living Radical Polymerization

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . This is a type of controlled/living radical polymerization that is used in the synthesis of well-defined polymers .

Mechanism of Action

Hexafluoro-2-propanol, with a much higher polarity, increased Brønsted acidity, and strong hydrogen-bond donation, was considered to be a promising catalyst or promoter for the Friedel–Crafts reaction .

Safety and Hazards

Hexafluoro-2-propanol is harmful if inhaled or swallowed and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Hexafluoro-2-propanol has found use in biochemistry to solubilize peptides and to monomerize β-sheet protein aggregates . Because of its acidity (pKa = 9.3), it can be used as acid in volatile buffers for ion pair HPLC – mass spectrometry of nucleic acids . It is also a specialty solvent for some polar polymers .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7IO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRXCWWQPLTROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol

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